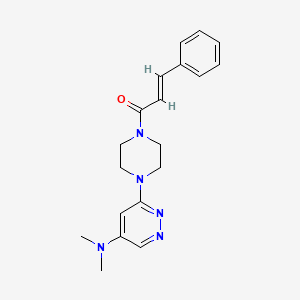

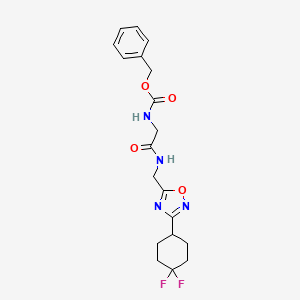

![molecular formula C11H12N2O2 B3005787 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone CAS No. 260549-55-1](/img/structure/B3005787.png)

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that include pyridine derivatives. These compounds are of interest due to their potential applications in various fields such as medicinal chemistry and materials science. The papers provided do not directly discuss this compound but offer insights into similar structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds, such as 5-aryl-1,3-dimethyl-6-(alkyl- or aryl-amino) furo[2,3-d]pyrimidine derivatives, has been reported to proceed via an in situ reaction between alkyl or aryl isocyanides and pyridinecarbaldehyde derivatives in the presence of 1,3-dimethylbarbituric acid in dichloromethane without any prior activation or modifications . This suggests that similar methods could potentially be applied to synthesize the compound , possibly by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" is not discussed, the structure of a related compound, 3-aminobenzoic acid–1,2-bis(4-pyridyl)ethane (1/1), has been analyzed. The asymmetric unit contains two molecules each of 3-aminobenzoic acid and 1,2-bis(4-pyridyl)ethane, with dihedral angles between the pyridyl rings of 2.99 and 46.78 degrees . This information provides a basis for understanding how the pyridine ring might behave in the target compound, particularly in terms of potential dihedral angles and molecular conformations.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which are formed through a solvent-free microwave-assisted one-pot four-component reaction . This process involves multiple bond-forming transformations (MBFT) and suggests that the compound of interest may also be amenable to similar multi-component reactions, potentially leading to a variety of derivatives with different substituents on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone" are not directly reported in the provided papers. However, the related compounds exhibit interesting properties such as the ability to form hydrogen bonds and engage in π-π stacking interactions , as well as serving as fluorescent chemosensors with nanomolar detection limits for ions like Fe3+ and picric acid . These findings suggest that the compound may also exhibit similar properties, which could be relevant for its potential applications in sensing or material science.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

A study by Ankati and Biehl (2010) in "Heterocycles" explores the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(pyridin-3-yl)ethanone, demonstrating the utility of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone in synthesizing heterocyclic compounds (Ankati & Biehl, 2010).

Synthesis of Diheteroaryl Thienothiophene Derivatives

Mabkhot, Al-Majid, and Alamary (2011) in "Molecules" discuss the synthesis of new diheteroaryl thienothiophene derivatives using 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone, illustrating the compound's role in creating complex organic molecules (Mabkhot et al., 2011).

Development of Novel Heterocyclic Compounds

Abdel-Aziz, Hamdy, Fakhr, and Farag (2008) in the "Journal of Heterocyclic Chemistry" synthesized novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and pyrazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. This research showcases the versatility of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone in synthesizing diverse heterocyclic compounds (Abdel-Aziz et al., 2008).

Antiviral Activity Research

Attaby, Elghandour, Ali, and Ibrahem (2006) in "Phosphorus, Sulfur, and Silicon and the Related Elements" discuss the synthesis, reactions, and evaluation of antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives. This demonstrates the potential of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone in pharmacological research (Attaby et al., 2006).

Fluorescent Chemosensor Development

Shylaja, Rubina, Roja, and Kumar (2020) in "Dyes and Pigments" describe the discovery of a fluorescent chemosensor for Fe3+ ions and picric acid using dimethylfuran tethered 2-aminopyridine-3-carbonitriles, highlighting the applicability of 1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone in developing sensitive detection tools (Shylaja et al., 2020).

Eigenschaften

IUPAC Name |

1-(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZZNUIENVPVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(O2)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

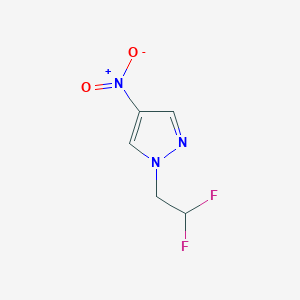

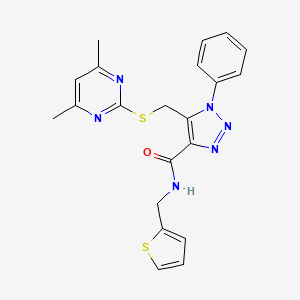

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

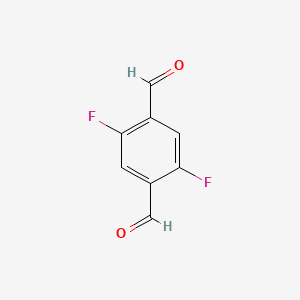

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

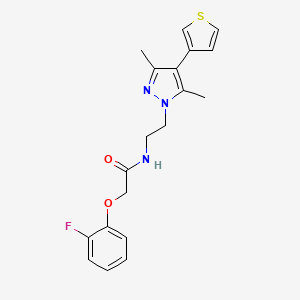

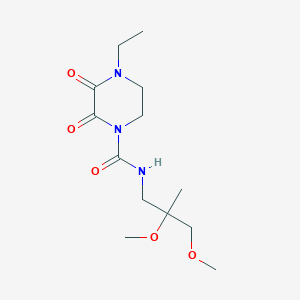

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)